molecular formula C26H27F3N2O6 B612225 Tezacaftor CAS No. 1152311-62-0

Tezacaftor

Cat. No.: B612225
CAS No.: 1152311-62-0
M. Wt: 520.5 g/mol
InChI Key: MJUVRTYWUMPBTR-MRXNPFEDSA-N
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Description

  • Mechanism of Action

    Target of Action

    Tezacaftor primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes . It is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

    Mode of Action

    This compound acts as a corrector to help the folding and presentation of the CFTR protein to the cell surface . This improves its function for individuals with a F508del mutation . The F508del mutation is the most common type of mutation in the CFTR gene .

    Biochemical Pathways

    Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes . As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced, making patients more susceptible to complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .

    Result of Action

    The result of this compound’s action is the increased amount of mature CFTR protein delivered to the cell surface . This leads to improved function of the CFTR protein, which in turn leads to improved ion transport across cell membranes . This can alleviate the symptoms of cystic fibrosis, such as the production of thick, sticky mucus .

    Action Environment

    The action of this compound can be influenced by environmental factors. For example, the enzymatic activity of CYP3A4 and CYP3A5, which metabolize this compound, can be influenced by environmental factors . Additionally, the efficacy of this compound can be influenced by the presence of other mutations in the CFTR gene .

    Biochemical Analysis

    Biochemical Properties

    Tezacaftor is a drug of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator class . It acts as a corrector to help the folding and presentation of the CFTR protein to the cell surface, which improves its function for individuals with a F508del mutation .

    Cellular Effects

    This compound, in combination with ivacaftor, has shown to have anti-inflammatory effects in adults with cystic fibrosis heterozygous for F508del . It has been found to downregulate systemic and immune cell-derived inflammatory cytokines .

    Molecular Mechanism

    The molecular mechanism of this compound involves its action as a corrector to help the folding and presentation of the CFTR protein to the cell surface . This improves the function of the CFTR protein for individuals with a F508del mutation .

    Temporal Effects in Laboratory Settings

    Long-term safety and efficacy of this compound have been observed in clinical trials . The drug has shown to maintain its effects over time, with patients showing improvements in lung function, BMI, sweat chloride, and respiratory symptoms .

    Dosage Effects in Animal Models

    While specific studies on dosage effects of this compound in animal models are limited, therapeutic drug monitoring of this compound in clinical settings has been established . This supports dose–concentration–effect studies, which could potentially be extrapolated to animal models.

    Metabolic Pathways

    As a CFTR potentiator, this compound likely interacts with the metabolic processes associated with the transport of chloride and sodium ions across cell membranes .

    Transport and Distribution

    As a CFTR potentiator, it is likely that this compound interacts with the CFTR protein at the cell surface .

    Subcellular Localization

    Given its role as a CFTR potentiator, it is likely that this compound localizes to the cell surface where the CFTR protein is present .

    Chemical Reactions Analysis

    • Tezacaftor doesn’t undergo extensive chemical reactions in the traditional sense. Its primary role is to enhance CFTR function.
    • No major products are formed through chemical transformations; instead, it affects ion transport.
  • Scientific Research Applications

      Medicine: Tezacaftor, in combination with ivacaftor, is used to treat CF patients aged 12 and older with specific CFTR mutations.

      Biology: Research focuses on understanding CFTR modulation and its impact on disease progression.

      Industry: this compound represents a breakthrough in CF therapy, improving patient outcomes.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJUVRTYWUMPBTR-MRXNPFEDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H27F3N2O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40673070
    Record name Tezacaftor
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40673070
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    520.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    Insoluble in water
    Record name Tezacaftor
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB11712
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Mechanism of Action

    The transport of charged ions across cell membranes is normally achieved through the actions of the cystic fibrosis transmembrane regulator (CFTR) protein. This protein acts as a channel and allows for the passage of chloride and sodium. This process affects the movement of water in and out of the tissues and impacts the production of mucus that lubricates and protects certain organs and body tissues, including the lungs. In the _F508del_ mutation of the CFTR gene, one amino acid is deleted at the position 508, therefore, the CFTR channel function is compromised, resulting in thickened mucus secretions. CFTR correctors such as tezacaftor aim to repair F508del cellular misprocessing. This is done by modulating the position of the CFTR protein on the cell surface to the correct position, allowing for adequate ion channel formation and increased in water and salt movement through the cell membrane. The concomitant use of ivacaftor is intended to maintain an open channel, increasing the transport of chloride, reducing thick mucus production.
    Record name Tezacaftor
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB11712
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    1152311-62-0
    Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl]cyclopropanecarboxamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1152311-62-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tezacaftor [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152311620
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tezacaftor
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB11712
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Tezacaftor
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40673070
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name TEZACAFTOR
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RW88Y506K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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